![molecular formula C13H7ClN4 B1425236 3-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)benzonitrile CAS No. 1125406-99-6](/img/structure/B1425236.png)

3-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)benzonitrile

Vue d'ensemble

Description

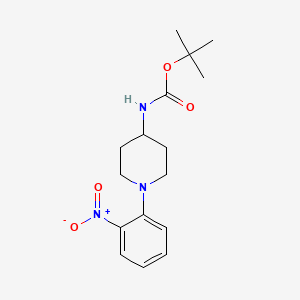

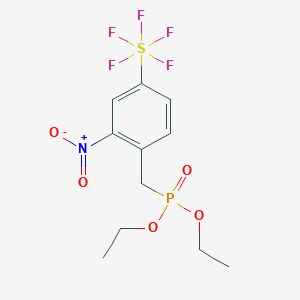

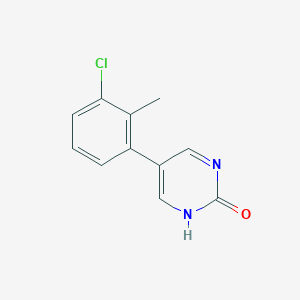

“3-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)benzonitrile” is a chemical compound with the molecular formula C13H7ClN4. It has a molecular weight of 254.68 . The compound is typically in the form of a powder .

Molecular Structure Analysis

The molecular structure of “3-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)benzonitrile” consists of a benzonitrile group attached to an imidazo[1,2-b]pyridazine ring, which contains a chlorine atom .Physical And Chemical Properties Analysis

“3-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)benzonitrile” is a powder with a molecular weight of 254.68 . It has a predicted density of 1.39±0.1 g/cm3 .Applications De Recherche Scientifique

Synthesis and Antimicrobial Activity

This compound has been utilized in the synthesis of various derivatives with notable antimicrobial activities. A study emphasized the construction of new compounds containing benzoimidazole moiety, known for its role in biological fields such as antioxidant, antidepressant, anticonvulsant, and anticancer activities. These compounds were incorporated into different amino acids and sulfamoyl or pyrrole analogues, showing significant effectiveness against a variety of bacteria and fungi (El-Meguid, 2014).

Microwave-Assisted One-Pot Synthesis

Another research area involves the microwave-assisted one-pot synthesis process. The direct intermolecular C-H arylation of 6-chloroimidazo[1,2-b]pyridazine at its 3-position was achieved, showing tolerance to reaction conditions in the presence of chloro groups. This methodology successfully synthesized various 3-(hetero)arylimidazo[1,2-b]pyridazines with good to excellent yields, highlighting a significant advance in synthetic chemistry and offering a streamlined approach for constructing such compounds (Akkaoui et al., 2010).

Structural Analysis and Energy Frameworks

The compound's derivatives have also been subjected to structural analysis, density functional theory calculations, and energy framework constructions to understand their molecular properties better. Such studies have revealed significant pharmaceutical importance, particularly of heterocyclic compounds like pyridazine analogs. The synthesized compounds have been analyzed through various spectroscopic techniques, crystallized in specific crystal systems, and evaluated for their molecular interactions, providing valuable insights into their potential applications (Sallam et al., 2021).

Synthesis of Functionalized Compounds

Research also extends to the synthesis of various functionalized compounds containing the pyridazine moiety and related structures. These studies involve creating building blocks for developing different types of compounds with the pyridazine ring, showcasing the versatility and potential of this compound in synthetic chemistry and drug development (Svete, 2005).

Mécanisme D'action

Pharmacokinetics

The compound has a molecular weight of254.67 , which is within the range generally favorable for oral bioavailability. Its predicted density is 1.39±0.1 g/cm3 , which may influence its distribution characteristics. The compound’s melting point is 214 °C , which could affect its stability and solubility.

Propriétés

IUPAC Name |

3-(6-chloroimidazo[1,2-b]pyridazin-2-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7ClN4/c14-12-4-5-13-16-11(8-18(13)17-12)10-3-1-2-9(6-10)7-15/h1-6,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBEQOLPTZPSMNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CN3C(=N2)C=CC(=N3)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10676477 | |

| Record name | 3-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)benzonitrile | |

CAS RN |

1125406-99-6 | |

| Record name | 3-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-Chloro-6-(trifluoromethyl)pyridin-3-yl]methanol](/img/structure/B1425162.png)